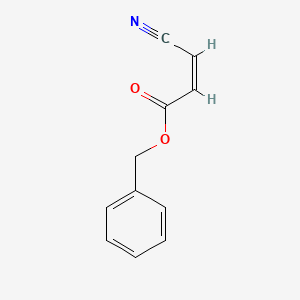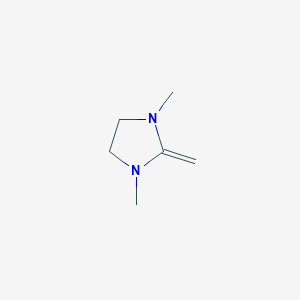
1,3-Dimethyl-2-methyleneimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-methyleneimidazolidine is a cyclic urea compound known for its high thermal and chemical stability. It is a highly polar, aprotic solvent that is used in various chemical reactions and industrial applications due to its excellent solvating ability for both inorganic and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-methyleneimidazolidine can be synthesized through several methods:
From 1,2-dimethylethylenediamine and phosgene: This method involves the reaction of 1,2-dimethylethylenediamine with phosgene.
From N,N-dimethylethylenediamine and carbon dioxide: This method uses N,N-dimethylethylenediamine as a starting material, reacting with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the reaction between N,N-dimethylethylenediamine and carbon dioxide. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Dimethyl-2-methyleneimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted imidazolidine derivatives .
Applications De Recherche Scientifique
1,3-Dimethyl-2-methyleneimidazolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-methyleneimidazolidine involves its ability to act as a highly polar, aprotic solvent. This allows it to stabilize various reaction intermediates and transition states, facilitating a wide range of chemical reactions. Its molecular targets and pathways include nucleophilic substitution and cyclization reactions, where it acts as a solvent and catalyst .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-methyleneimidazolidine is unique due to its high thermal and chemical stability, as well as its excellent solvating ability. Similar compounds include:
1,3-Dimethyl-2-imidazolidinone: Another cyclic urea with similar properties but different reactivity and applications.
N,N-Dimethylethyleneurea: A related compound with similar solvating abilities but different chemical structure.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
1,3-dimethyl-2-methylideneimidazolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6-7(2)4-5-8(6)3/h1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNELPITXEMRBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)


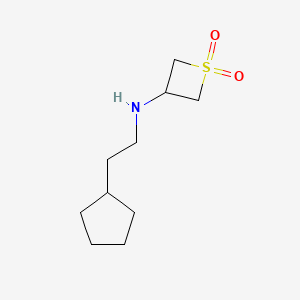
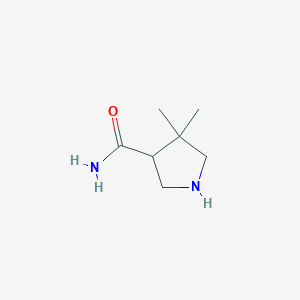
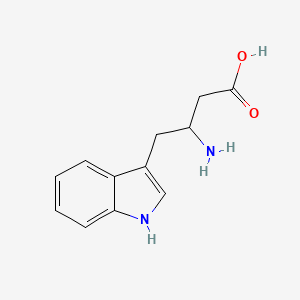
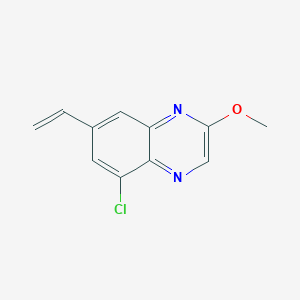
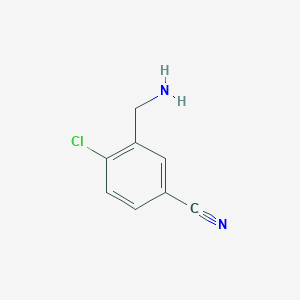
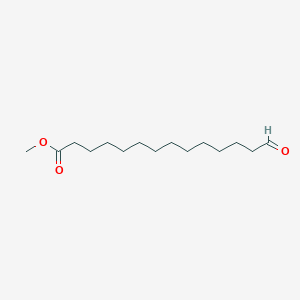
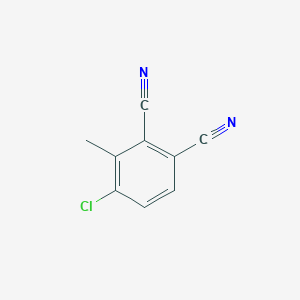

![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)

